molecular formula C12H15BrO2 B7857902 1-(3-Bromophenoxy)-3,3-dimethylbutan-2-one

1-(3-Bromophenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B7857902
M. Wt: 271.15 g/mol
InChI Key: GTBURLDSFBGFDD-UHFFFAOYSA-N
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Description

1-(3-Bromophenoxy)-3,3-dimethylbutan-2-one is an organic compound characterized by a bromophenoxy group attached to a 3,3-dimethylbutan-2-one structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenol and 3,3-dimethylbutan-2-one as the primary reactants.

  • Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

  • Procedure: The 3-bromophenol is first deprotonated using the base to form the phenoxide ion, which then attacks the carbonyl carbon of 3,3-dimethylbutan-2-one, resulting in the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The reaction can be scaled up using industrial reactors, ensuring precise control over temperature and reaction time to optimize yield and purity.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like sodium iodide (NaI) in acetone.

  • Common Reagents and Conditions: Reagents like KMnO4, H2CrO4, LiAlH4, NaBH4, and NaI are commonly used under controlled conditions to achieve the desired reactions.

  • Major Products Formed: The major products include oxidized derivatives, reduced alcohols, and substituted bromophenol derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

  • Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, influencing biological pathways.

  • Mechanism: The exact mechanism depends on the specific application, but it generally involves binding to the active site of an enzyme or receptor, modulating its activity.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1-(3-Bromophenoxy)acetone and 1-(3-Bromophenoxy)-2-nitrobenzene.

  • Uniqueness: 1-(3-Bromophenoxy)-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern and the presence of the dimethylbutan-2-one moiety, which influences its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

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Properties

IUPAC Name

1-(3-bromophenoxy)-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBURLDSFBGFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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